molecular formula C16H28O4 B3049787 Di-tert-butyl cyclohexane-1,3-dicarboxylate CAS No. 220179-70-4

Di-tert-butyl cyclohexane-1,3-dicarboxylate

Cat. No. B3049787
CAS RN: 220179-70-4
M. Wt: 284.39 g/mol
InChI Key: UMYBJJQPKODXDD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Mikanecic Acid : Di-tert-butyl cyclohexane-1,3-dicarboxylate derivatives were utilized in the synthesis of mikanecic acid through a series of catalytic reactions involving ethanal and tert-butyl propenoate (Hoffmann & Rabe, 1984).
  • Functionalization of Cyclohexane : Utilizing tert-butyl hydroperoxide as an oxidant, researchers explored the catalysis of cyclohexane functionalization using metal-substituted molecular sieves, revealing insights into the reaction mechanisms and efficiencies (Wang et al., 1998).

Reactions and Mechanisms

  • Reaction with Alkyl Radicals : The reaction of tert-butylated o-quinones with alkyl radicals in cyclohexane solutions was studied, revealing the formation of monoalkyl ethers and products of addition to the C=C bond, thus providing valuable insights into reaction pathways (Maslovskaya & Savchenko, 2005).
  • Anionic Polymerization Initiators : Di-tert-butyl cyclohexane-1,3-dicarboxylate was also studied in the context of anionic polymerization initiators, leading to insights into the synthesis of triblock copolymers with interesting mechanical properties (Yu et al., 1996).
  • Derivatives in Chiral Analysis : The compound's derivatives have been applied in chiral analysis of acyclic vicinal alcohols and amino alcohols, demonstrating the versatility of this compound in analytical chemistry (Shimizu et al., 1999).

Other Applications

  • Carbonyl Complexes of Iridium : The compound has been used in the study of carbonyl complexes of iridium, indicating its utility in inorganic chemistry and material science (Jonasson et al., 2015).
  • Conformational Analysis : It also finds application in the conformational analysis of certain compounds, helping in understanding their structural properties (Gordillo et al., 1992).

Safety and Hazards

  • Safety Information : Refer to the MSDS for detailed safety precautions.

properties

IUPAC Name

ditert-butyl cyclohexane-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-15(2,3)19-13(17)11-8-7-9-12(10-11)14(18)20-16(4,5)6/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYBJJQPKODXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634202
Record name Di-tert-butyl cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl cyclohexane-1,3-dicarboxylate

CAS RN

220179-70-4
Record name Di-tert-butyl cyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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